molecular formula C19H15N2OP B14714432 [Diazo(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 17507-57-2

[Diazo(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14714432
CAS No.: 17507-57-2
M. Wt: 318.3 g/mol
InChI Key: BFNZXDWMJHFDHY-UHFFFAOYSA-N
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Description

Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C19H15N2OP. It is also known by its IUPAC name, [diazo(diphenylphosphoryl)methyl]benzene. This compound is characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring, which is further connected to a phosphoryl group (P=O) bonded to two phenyl rings. The compound has a molecular weight of 318.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of diazomethane with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of diazomethane. The reaction mixture is then stirred at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling diazomethane, which is highly reactive and potentially hazardous. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane involves the transfer of the diazo group to various substrates. This transfer can occur through nucleophilic attack on the diazo carbon, leading to the formation of new carbon-nitrogen bonds. The phosphoryl group enhances the stability of the diazo compound, making it a useful reagent in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane: Unique due to the presence of both diazo and phosphoryl groups.

    Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane: Similar in structure but may differ in reactivity and applications.

Uniqueness

The uniqueness of Diazo(phenyl)methyldiphenyl-lambda~5~-phosphane lies in its dual functionality, combining the reactivity of the diazo group with the stability provided by the phosphoryl group. This makes it a versatile reagent in organic synthesis and other scientific research applications .

Properties

CAS No.

17507-57-2

Molecular Formula

C19H15N2OP

Molecular Weight

318.3 g/mol

IUPAC Name

[diazo(diphenylphosphoryl)methyl]benzene

InChI

InChI=1S/C19H15N2OP/c20-21-19(16-10-4-1-5-11-16)23(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

BFNZXDWMJHFDHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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